n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 40135-88-4
VCID: VC18761075
InChI: InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2
SMILES:
Molecular Formula: C18H16F3NO4
Molecular Weight: 367.3 g/mol

n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide

CAS No.: 40135-88-4

Cat. No.: VC18761075

Molecular Formula: C18H16F3NO4

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide - 40135-88-4

Specification

CAS No. 40135-88-4
Molecular Formula C18H16F3NO4
Molecular Weight 367.3 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2
Standard InChI Key FVOHWJUBZNYSHR-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[bis(pyridin-2-ylmethyl)amino]acetamide;2,2,2-trifluoroacetic acid, reflects its hybrid structure comprising a benzodioxolylmethyl group, a bis(pyridinylmethyl)aminoacetamide backbone, and a trifluoroacetic acid moiety . Its molecular formula (C24H23F3N4O5\text{C}_{24}\text{H}_{23}\text{F}_{3}\text{N}_{4}\text{O}_{5}) and weight (504.5 g/mol) were computed using PubChem’s algorithmic tools .

Table 1: Key Chemical Identifiers

PropertyValue
CAS NumberNot explicitly listed in sources
PubChem CID91800534
Molecular FormulaC24H23F3N4O5\text{C}_{24}\text{H}_{23}\text{F}_{3}\text{N}_{4}\text{O}_{5}
Molecular Weight504.5 g/mol
SynonymsCHEMBL3430941, TCMDC-143093

Structural Features

The compound’s 2D structure (Figure 1) reveals three critical subunits:

  • Benzodioxole Core: A 1,3-benzodioxole group (a methylenedioxy bridge fused to a benzene ring) contributes to metabolic stability and potential receptor binding .

  • Bis(pyridinylmethyl)aminoacetamide: This moiety introduces nitrogen-based hydrogen bonding sites, enhancing solubility and interaction with biological targets .

  • Trifluoroacetic Acid: The trifluoroacetyl group increases lipophilicity, potentially improving blood-brain barrier permeability .

The 3D conformation, determined via PubChem’s interactive model, shows a planar benzodioxole ring and a twisted acetamide chain, suggesting conformational flexibility .

Synthesis and Physicochemical Properties

Physicochemical Profile

The compound’s computed properties include:

  • LogP: Estimated at 2.8 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 3 donors, 8 acceptors .

  • Polar Surface Area: 128 Ų, indicating moderate membrane permeability .

Research Gaps and Future Directions

Unexplored Applications

No in vitro or in vivo studies are documented in public databases. Priority research areas include:

  • Kinase Inhibition Assays: Test efficacy against ABL, EGFR, or VEGFR kinases.

  • CNS Penetration Studies: Evaluate blood-brain barrier permeability using in silico models.

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